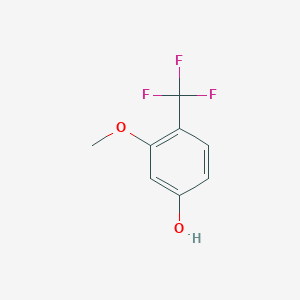

3-Methoxy-4-(trifluoromethyl)phenol

Overview

Description

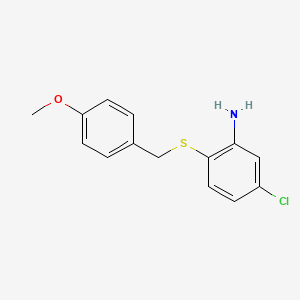

3-Methoxy-4-(trifluoromethyl)phenol is a chemical compound with the CAS number 106877-41-2 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of interest in recent years. For instance, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis

The molecular formula of this compound is C8H7F3O2 .Scientific Research Applications

Synthesis and Characterization of Complexes

The use of 3-Methoxy-4-(trifluoromethyl)phenol in the synthesis and characterization of complexes, particularly in lanthanide chemistry, is notable. For instance, bulky ortho 3-methoxy groups on N4O3 amine phenol ligands have been used to produce six-coordinate bis(ligand)lanthanide complex cations, demonstrating the compound's versatility in coordination chemistry (Liu et al., 1993).

Photochemical Reactions

In the field of photochemistry, this compound has been utilized in photoactivation studies. For example, irradiating this compound in the presence of phenol and tyrosine derivatives leads to Friedel-Crafts alkylations, indicating a promising strategy for developing "cleaner" diazirines for chemical biology (Raimer & Lindel, 2013).

Molecular Docking and Quantum Chemical Calculations

The compound has also been studied in molecular docking and quantum chemical calculations. This includes research on the molecular structure, spectroscopic data, and biological effects predicted by molecular docking results, highlighting its potential in computational chemistry and bioinformatics (Viji et al., 2020).

Phenolic Hydroxyl Group Modification

Studies have investigated the removal of phenolic hydroxyl groups in lignin model compounds containing this compound, evaluating the impact on photostability. This is particularly relevant in materials science and photodegradation studies (Hu, Cairns, & James, 2000).

Electrophilic Substitution Reactions

This compound is involved in electrophilic substitution reactions, as shown in studies where phenol derivatives were trifluoromethylated using specific reagents. This demonstrates the compound's reactivity and utility in synthetic organic chemistry (Egami, Ide, Kawato, & Hamashima, 2015).

Electrochemistry

In electrochemical studies, the behavior of phenol and its derivatives, including this compound, has been examined in various ionic liquids. These studies provide insights into the electrochemical properties and potential applications in energy storage and conversion (Villagrán et al., 2006).

Site-Selective Metalation Reactions

Research has also focused on the use of this compound in site-selective metalation reactions. Such studies contribute to the understanding of the compound's reactivity and potential applications in the development of new synthetic methodologies (Marzi et al., 2001).

Antioxidant Activity Studies

The compound has been evaluated in studies investigating the antioxidant activities of phenolic acids. Such research is significant in understanding the biological and chemical properties of phenolic compounds, including their health benefits and industrial applications (Chen et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

3-Methoxy-4-(trifluoromethyl)phenol is a complex organic compound It belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . These groups can interact with various biological targets, but the specific targets for this compound need further investigation.

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, suggesting that this compound may also participate in such reactions

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied in the synthesis of various organic compounds. This suggests that this compound may also be involved in similar biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (19214 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed

Result of Action

Given its potential involvement in suzuki–miyaura coupling reactions , it may play a role in the synthesis of various organic compounds

Action Environment

It’s worth noting that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions

Biochemical Analysis

Biochemical Properties

3-Methoxy-4-(trifluoromethyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes related to oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cell viability and function, potentially due to cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage level. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its bioavailability and activity. These factors play a crucial role in determining the compound’s pharmacokinetics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. For instance, mitochondrial localization may enhance the compound’s effects on cellular metabolism and oxidative stress response .

Properties

IUPAC Name |

3-methoxy-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNDFOHZRDLUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701292849 | |

| Record name | 3-Methoxy-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-41-2 | |

| Record name | 3-Methoxy-4-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701292849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

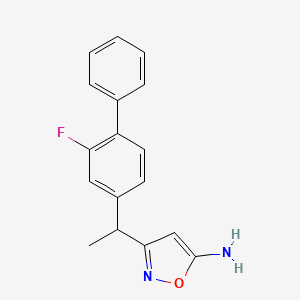

![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/structure/B1369258.png)